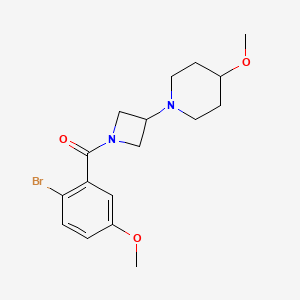

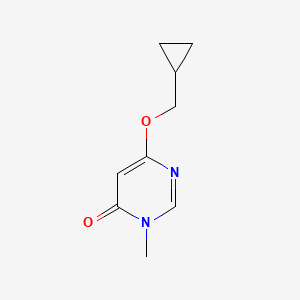

![molecular formula C5H3N7 B2569626 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 61033-27-0](/img/structure/B2569626.png)

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is a chemical compound with the CAS Number: 61033-27-0. It has a molecular weight of 161.13 and its IUPAC name is 4-amino[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile .

Synthesis Analysis

A new approach to the synthesis of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines containing different substituents at the triazine cycle was proposed . The synthesis of these compounds involves cyclization of intermediate hydrazones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, and 7 nitrogen atoms .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at 2-8°C . The compound’s InChI key is QKSQAJLOIZPCCX-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis Methods

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile and its derivatives are synthesized through various methods, offering pathways for further chemical modifications. For instance, Dolzhenko et al. (2008) developed a practical synthesis for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, highlighting a method that allows for further functionalization at the 7-amino position (Dolzhenko et al., 2008). Similarly, Hwang et al. (2006) described the synthesis of a benzylmercapto derivative, showcasing the compound's structural features through extensive hydrogen bonding and π-π stacking interactions, which are crucial for understanding its reactivity (Hwang et al., 2006).

Chemical Reactivity

Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, focusing on the synthesis and characterization of amides derived from the core structure (Mironovich & Shcherbinin, 2014). Abdel-Rahman et al. (2020) provided an in-depth review of the chemical reactivity and applications of substituted 3-amino-1,2,4-triazines, underlining their significance as building blocks in synthetic and pharmaceutical chemistry (Abdel-Rahman et al., 2020).

Biological and Material Applications

Biological Applications

El-Reedy and Soliman (2020) synthesized novel triazolo and tetrazine derivatives, investigating their anti-inflammatory, antibacterial, and antifungal activities. The study highlighted the potential of these compounds as bioactive agents in comparison with commercial antibiotics (El-Reedy & Soliman, 2020).

Material Applications

Kumar et al. (2017) synthesized a fused-ring conjugated energetic molecule, 4-amino-3,7-dinitro-[1,2,4]triazolo[5,1-c] [1,2,4]triazine (TTX), emphasizing its high thermal stability, low sensitivity towards impact and friction, and energetic properties comparable to RDX. This marks the compound's significance in materials science, especially for applications requiring high-energy, stable materials (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the bacterium Neisseria gonorrhoeae . This bacterium is the causative agent of gonorrhea, one of the most common sexually transmitted diseases .

Mode of Action

It has been found that derivatives of 4-aminoazolo-[5,1-c][1,2,4]triazines have a pronounced antimicrobial effect . This suggests that this compound may interact with its target, Neisseria gonorrhoeae, in a way that inhibits the bacterium’s growth or survival .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in neisseria gonorrhoeae .

Result of Action

The result of the action of this compound is the inhibition of the growth or survival of Neisseria gonorrhoeae . This leads to its antimicrobial activity against this bacterium, which is the causative agent of gonorrhea .

Biochemical Analysis

Biochemical Properties

It is known that derivatives of 1,2,4-triazines have a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, antiinflammatory, and antimicrobial effects

Cellular Effects

Some studies suggest that similar compounds can trigger apoptotic cancer cell death

Molecular Mechanism

It is known that similar compounds can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

properties

IUPAC Name |

4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQAJLOIZPCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C(N=NC2=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

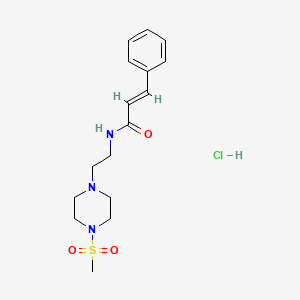

![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)

![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)

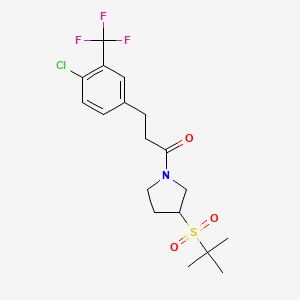

![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)

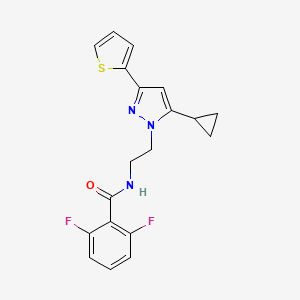

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2569564.png)

![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)